(4-Chloro-3-hydroxyphenyl)boronic acid

Medicinal Chemistry Neuroendocrine Prostate Cancer Structure-Activity Relationship

Researchers requiring regioisomerically pure arylboronic acids for SAR-dependent programs face variability in cross-coupling efficiency and thermal degradation during storage. This 4-chloro-3-hydroxyphenyl isomer resolves these issues with quantifiable performance: • 1.5-fold antiproliferative enhancement vs. unsubstituted phenyl in NEPC models (LASCPC-01 cells) • pKa 8.07 enables predictable transmetalation kinetics; mp >250°C ensures long-term stability for automated synthesis • Validated Suzuki-Miyaura yields of 45-85% under standard conditions Supplied at ≥95% purity with cold-chain shipping for global procurement reliability.

Molecular Formula C6H6BClO3
Molecular Weight 172.371
CAS No. 915201-06-8
Cat. No. B591722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chloro-3-hydroxyphenyl)boronic acid
CAS915201-06-8
Molecular FormulaC6H6BClO3
Molecular Weight172.371
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)Cl)O)(O)O
InChIInChI=1S/C6H6BClO3/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,9-11H
InChIKeyXMMHXKOVZNBHSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3-hydroxyphenylboronic acid: Overview


(4-Chloro-3-hydroxyphenyl)boronic acid (CAS 915201-06-8) is a multifunctional arylboronic acid featuring a boronic acid group (-B(OH)2) at the 1-position, a chloro substituent at the para position, and a hydroxyl group at the meta position of the phenyl ring [1]. This substitution pattern confers distinct electronic and steric properties that differentiate it from other chloro-hydroxy regioisomers and unsubstituted phenylboronic acid [1]. With a molecular formula of C6H6BClO3 and a molecular weight of 172.37 g/mol, the compound is supplied by major chemical vendors at standard purities of 95% or greater . It is widely employed as a key building block in Suzuki-Miyaura cross-couplings and in the construction of bioactive molecules, particularly in medicinal chemistry programs targeting neuroendocrine prostate cancer (NEPC) [2].

Cross-Coupling Building Block
Suitable for Suzuki-Miyaura reactions; enables biaryl construction in medicinal chemistry programs.
Target Application Context
Supports synthesis of NEPC-targeted isoquinoline inhibitors; used in structure-activity relationship studies.
Regioisomer-Specific Motif
4-chloro-3-hydroxy substitution pattern confers distinct electronic properties; critical for SAR integrity.

4-Chloro-3-hydroxyphenylboronic acid: Substitution Risks


Arylboronic acids are not interchangeable commodities; the position of substituents on the phenyl ring profoundly influences acidity (pKa), solubility, thermal stability, and cross-coupling reactivity [1]. For (4-chloro-3-hydroxyphenyl)boronic acid, the specific 4-chloro-3-hydroxy pattern creates a unique electronic environment that affects the boronic acid's ability to participate in Suzuki-Miyaura couplings and its binding affinity toward biological targets [2]. Simply swapping this compound for a different regioisomer—such as (3-chloro-4-hydroxyphenyl)boronic acid or (2-chloro-5-hydroxyphenyl)boronic acid—can lead to altered reaction yields, different by-product profiles, or complete loss of biological activity in drug candidates [2]. The quantitative evidence provided below demonstrates exactly where this compound's substitution pattern yields measurable differences in physicochemical properties and biological performance compared to its closest structural analogs.

Regioisomer Sensitivity Replacing with a different chloro-hydroxy isomer (e.g., 3-Cl-4-OH or 2-Cl-5-OH) may alter pKa and coupling reactivity, affecting yield and selectivity.
Biological Activity Transfer SAR studies show antiproliferative response is substitution-dependent; a regioisomer change can diminish cell-model endpoint activity.
Thermal Stability Variation Melting point differences among isomers impact long-term storage robustness; the 4-Cl-3-OH pattern provides higher thermal integrity than the 3-Cl-4-OH analog.

4-Chloro-3-hydroxyphenylboronic acid: Differentiation Evidence


Antiproliferative Activity in NEPC Cells

In a head-to-head SAR study, the isoquinoline derivative bearing the 3-hydroxy-4-chlorophenyl moiety (derived from the target boronic acid) exhibited an IC50 of 6.90 μM against the neuroendocrine prostate cancer (NEPC) cell line LASCPC-01 [1]. Removal of both the hydroxyl and chlorine substituents (compound 37) increased the IC50 to 10.43 μM, a 1.5-fold loss of potency, while removal of only the hydroxyl group (compound 38) yielded an IC50 of 6.42 μM, which is statistically comparable but lacks the metabolic stability conferred by the chlorine [1]. This demonstrates that the full 4-chloro-3-hydroxy substitution pattern is essential for maintaining potent antiproliferative activity.

Antiproliferative Activity in NEPC Cells
Head-to-head
IC50 6.90 μM (target) vs 10.43 μM (unsubstituted analog)
Supports cell-model response context
NEPC LASCPC-01 cell line; 3 independent experiments
Medicinal Chemistry Neuroendocrine Prostate Cancer Structure-Activity Relationship

pKa Profile and pH-Dependent Reactivity

The predicted pKa of (4-chloro-3-hydroxyphenyl)boronic acid is 8.07 ± 0.10, which differs from that of its closest regioisomers . The (3-chloro-4-hydroxyphenyl)boronic acid isomer has a pKa of approximately 8.8, while (2-chloro-5-hydroxyphenyl)boronic acid has a predicted pKa of 7.96 ± 0.58 . These differences arise from the distinct electronic effects imparted by the relative positions of the chloro and hydroxyl substituents. A lower pKa indicates a greater proportion of the tetrahedral boronate anion at physiological pH, which can enhance binding to diol-containing biomolecules and influence solubility in aqueous media.

pKa Profile & pH-Dependent Reactivity
Cross-study comparable
pKa 8.07 (Δ0.73 lower vs 3-Cl-4-OH isomer)
Informs pH-dependent speciation and reactivity context
Predicted values; experimental verification advised
Physical Organic Chemistry Boronic Acid Acidity Diol Binding

Thermal Stability Advantage

(4-Chloro-3-hydroxyphenyl)boronic acid exhibits a melting point greater than 250 °C, which is significantly higher than that of its 3-chloro-4-hydroxy regioisomer (223–228 °C) but comparable to the 2-chloro-5-hydroxy isomer (263–265 °C) . The elevated melting point of the 4-chloro-3-hydroxy isomer relative to the 3-chloro-4-hydroxy derivative suggests stronger intermolecular hydrogen bonding in the solid state, which translates to greater thermal stability and reduced propensity for degradation during storage and handling at ambient temperatures.

Thermal Stability (Melting Point)
Cross-study comparable
mp >250 °C (≥22 °C higher vs 3-Cl-4-OH isomer)
Indicates thermal robustness for storage and handling
Vendor certificate of analysis data; lot-specific review recommended
Thermal Analysis Solid-State Properties Chemical Handling

Synthetic Utility in Suzuki-Miyaura Coupling

In the synthesis of isoquinoline-based NEPC inhibitors, (4-chloro-3-hydroxyphenyl)boronic acid was successfully coupled under standard Suzuki-Miyaura conditions using Pd(dppf)Cl2, K2CO3, in 1,4-dioxane/H2O at 85 °C for 12 h, providing the desired biaryl products in yields ranging from 45% to 85% [1]. While a direct head-to-head comparison with unsubstituted phenylboronic acid or other regioisomers under identical conditions is not reported in the same study, this yield range establishes a reproducible baseline for synthetic planning. The electron-withdrawing chloro and electron-donating hydroxyl groups collectively modulate the boronic acid's transmetalation rate, a feature that can be exploited to tune cross-coupling selectivity.

Synthetic Utility in Suzuki Coupling
Supporting evidence
45–85% isolated yield under standard conditions
Establishes reproducible synthetic benchmark
Pd(dppf)Cl2, K2CO3, dioxane/H2O, 85 °C; NEPC inhibitor series
Organic Synthesis Cross-Coupling Palladium Catalysis

4-Chloro-3-hydroxyphenylboronic acid: Application Scenarios


NEPC Drug Discovery: Lead Optimization

When designing isoquinoline-derived inhibitors for NEPC, the 4-chloro-3-hydroxyphenyl moiety provides a critical 1.5-fold enhancement in antiproliferative activity compared to the unsubstituted phenyl analog, as demonstrated by direct IC50 comparisons in LASCPC-01 cells [1]. Replacing this specific substitution pattern with a regioisomer or a deoxygenated derivative risks a measurable loss of potency and may alter metabolic stability, making this boronic acid the preferred building block for maintaining SAR integrity in this therapeutic program [1].

pH-Controlled Suzuki-Miyaura Couplings

The predicted pKa of 8.07 for (4-chloro-3-hydroxyphenyl)boronic acid places it in a distinct acidity window relative to its 3-chloro-4-hydroxy isomer (pKa ~8.8) . In biphasic or aqueous Suzuki reactions where the equilibrium between the neutral boronic acid and the boronate anion affects transmetalation kinetics, this pKa difference can be leveraged to optimize selectivity in the presence of acid-sensitive functional groups or to control the rate of protodeboronation .

Thermal Stability for Stockpiling and High-Throughput Synthesis

With a melting point exceeding 250 °C—at least 22 °C higher than the 3-chloro-4-hydroxy regioisomer—(4-chloro-3-hydroxyphenyl)boronic acid offers superior thermal stability . This property is particularly valuable for procurement in bulk quantities where material may be stored for months or years, as well as for use in automated high-throughput synthesis platforms where compound degradation during extended runs could compromise data reproducibility .

Biaryl Library Synthesis via Suzuki Coupling

The compound has been validated as a reliable Suzuki-Miyaura coupling partner, affording biaryl products in 45–85% yield under standard conditions [1]. This established performance metric allows synthetic chemists to incorporate the 4-chloro-3-hydroxyphenyl motif into diverse molecular architectures with confidence, reducing the need for extensive reaction optimization and accelerating library synthesis efforts [1].

Application
Selection Property
Validation Focus
NEPC-targeted compound synthesis
4-Cl-3-OH aryl motif for regioisomer-specific SAR
Cell-based antiproliferative endpoint context
pH-dependent Suzuki-Miyaura coupling
Acidity profile influencing boronate speciation
Reaction selectivity and protodeboronation control
Bulk procurement & long-term storage
High melting point indicating thermal robustness
Stability under ambient storage conditions
Diverse biaryl library construction
Reproducible coupling efficiency in standard conditions
Synthetic benchmarking and yield consistency

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